![molecular formula C10H15N3O B1386520 [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine CAS No. 1086379-38-5](/img/structure/B1386520.png)
[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine
Overview
Description
6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine, also known as 6-Aziridin-1-ylmethoxy-3-pyridin-2-ylmethylamine, is a synthetic organic compound with a wide range of applications. It is a versatile compound that has been used in a variety of scientific research applications, including drug design, medicinal chemistry, and biochemistry. This compound has been studied extensively and has shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Antibacterial and Antimicrobial Coatings
[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine: is utilized in the development of antibacterial and antimicrobial coatings. These coatings are essential in healthcare settings to prevent the spread of infections. The compound’s structure allows it to be incorporated into polymers that can be applied to various surfaces, providing long-lasting protection against a wide range of pathogens .
CO2 Adsorption
The compound’s ability to form polymers makes it valuable for CO2 adsorption applications. These polymers can capture and hold carbon dioxide, which is crucial for addressing climate change and managing greenhouse gas emissions. The compound’s versatility in polymerization offers the potential for creating efficient CO2 adsorbents .
Chelation Therapy
Chelation therapy involves the removal of heavy metals from the body, and [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine can be synthesized into agents that bind to these metals. Its chemical structure allows for strong interactions with metal ions, making it a candidate for treating heavy metal poisoning .
Materials Templating
This compound is also used in materials templating, where it helps in creating structures at the molecular level. This is particularly useful in the fabrication of nanomaterials and nanostructures, which have applications in electronics, photonics, and materials science .
Non-Viral Gene Transfection
In gene therapy, delivering genetic material into cells is a significant challenge. [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine can be used to create non-viral vectors for gene transfection. These vectors are less immunogenic than viral vectors and can be engineered to target specific cells, making them a promising tool for gene therapy .
Synthesis of Heterocycles
The compound’s inherent reactivity due to its aziridine moiety makes it a valuable building block for the synthesis of heterocycles. These heterocycles are of pharmaceutical interest due to their biological activities, and the compound can be transformed into various derivatives that serve as intermediates in drug discovery and development .
Mechanism of Action
Target of Action
The primary target of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine is the AMP-activated protein kinase (AMPK), an evolutionarily conserved energy sensor important for cell growth, proliferation, survival, and metabolic regulation .
Mode of Action
[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine interacts with its target, AMPK, by inhibiting its function. Despite being an inhibitor, the antiproliferative effects of this compound are AMPK independent . Instead, it kills cells by multiple mechanisms, including activation of the calpain/cathepsin pathway, inhibition of AKT, mTORC1/C2, cell-cycle block at G2–M, and induction of necroptosis and autophagy .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the AMPK pathway, leading to the inhibition of biosynthetic enzymes like mTOR and acetyl CoA carboxylase . It also activates the calpain/cathepsin pathway and inhibits AKT, mTORC1/C2 pathways . These changes result in a cell-cycle block at G2–M and the induction of necroptosis and autophagy .
Result of Action
The result of the action of [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine is a reduction in cell viability, both by inhibiting proliferation and inducing cell death . The compound induces multiple cellular effects, including necroptosis, autophagy, and a cell-cycle block at G2–M .
properties
IUPAC Name |
[6-[2-(aziridin-1-yl)ethoxy]pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-7-9-1-2-10(12-8-9)14-6-5-13-3-4-13/h1-2,8H,3-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWKFJRUYQHALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCOC2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



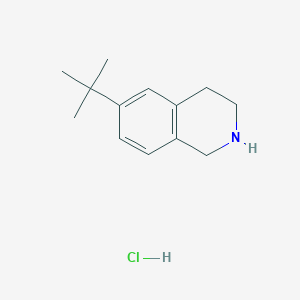
![N-[Isobutyl]2-nitro-5-chloroaniline](/img/structure/B1386441.png)
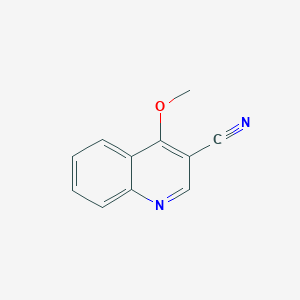
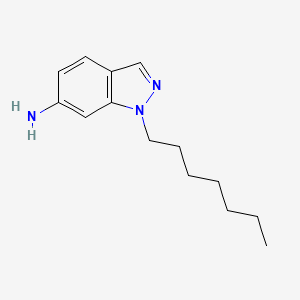
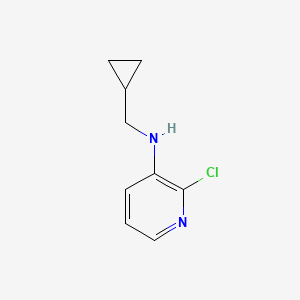
![Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate](/img/structure/B1386446.png)
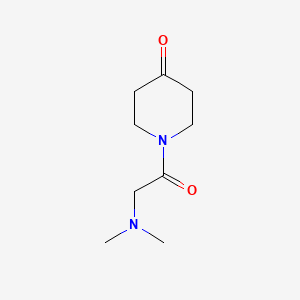

![N-Methyl-N-[(5-nitro-2-furyl)methyl]amine](/img/structure/B1386453.png)
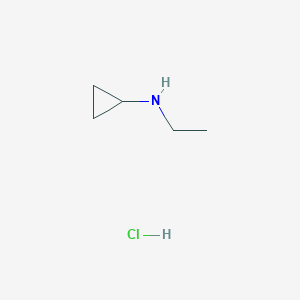


![2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine](/img/structure/B1386457.png)
![[2-(2-Aziridin-1-ylethoxy)pyridin-4-yl]methylamine](/img/structure/B1386460.png)